C646

Catalog No.
S522454
CAS No.
328968-36-1
M.F
C24H19N3O6
M. Wt
445.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C646

CAS Number

328968-36-1

Product Name

C646

IUPAC Name

4-[4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

Molecular Formula

C24H19N3O6

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30)

InChI Key

HEKJYZZSCQBJGB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-((5-(4,5-dimethyl-2-nitrophenyl)-2-furanyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoic acid, C646 compound

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C

Isomeric SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C

Description

The exact mass of the compound 4-[(4Z)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid is 445.12739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. It belongs to the ontological category of benzoic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Gastrointestinal and Hepatic Pharmacology

Field: This application falls under the field of Gastrointestinal and Hepatic Pharmacology .

Summary of the Application: C646 has been found to have protective effects against DSS-Induced Colitis by targeting the NLRP3 Inflammasome .

Methods of Application: In the study, C646 was identified as an inhibitor of histone acetyltransferase p300. It was found to exert anti-inflammatory effects in DSS-induced colitis mice by targeting the NLRP3 inflammasome .

Application in Oncology

Field: This application falls under the field of Oncology .

Summary of the Application: C646 has been found to inhibit G2/M cell cycle-related proteins and potentiate anti-tumor effects in pancreatic cancer .

Methods of Application: In the study, C646 or p300 and CBP (CREB‐binding protein)‐specific siRNA treatment was used. It was found that this treatment inhibited the transcription of the G2/M cell cycle regulatory proteins cyclin B1 and CDK1 (cyclin‐dependent kinase 1) .

Results or Outcomes: The results showed that C646 treatment inhibited tumor growth in vivo in a xenograft mouse model. It was suggested that C646 could be an effective therapeutic agent for pancreatic cancer .

Application in Endocrinology

Field: This application falls under the field of Endocrinology .

Summary of the Application: The P300 acetyltransferase inhibitor C646 promotes membrane translocation of insulin receptor protein substrate and interaction with the insulin receptor .

Application in Neurology

Field: This application falls under the field of Neurology .

Summary of the Application: C646 has been found to have neuroprotective effects in models of Parkinson’s disease .

Methods of Application: In the study, C646 was used to inhibit the acetyltransferase activity of p300/CBP, which resulted in the reduction of alpha-synuclein acetylation and aggregation .

Results or Outcomes: The results demonstrated that C646 treatment reduced the loss of dopaminergic neurons in the substantia nigra and improved motor deficits in a mouse model of Parkinson’s disease .

Application in Immunology

Field: This application falls under the field of Immunology .

Summary of the Application: C646 has been found to modulate immune responses by inhibiting the acetylation of NF-kB .

Methods of Application: In the study, C646 was used to inhibit the acetyltransferase activity of p300/CBP, which resulted in the reduction of NF-kB acetylation and activation .

Results or Outcomes: The results demonstrated that C646 treatment reduced the production of pro-inflammatory cytokines and enhanced the production of anti-inflammatory cytokines, suggesting its potential use in the treatment of inflammatory diseases .

C646 is a small molecule compound classified as a histone acetyltransferase (HAT) inhibitor, specifically targeting the p300/CREB-binding protein (CBP) HAT. Its chemical formula is C24H19N3O6C_{24}H_{19}N_{3}O_{6} with a molecular weight of 445.4 g/mol. C646 is notable for its ability to penetrate cell membranes, making it a valuable tool in cellular studies. The compound operates by competitively inhibiting the activity of p300, which plays a critical role in various gene regulatory pathways and protein acetylation processes. The inhibition constant (KiK_i) for C646 is approximately 400 nM, and its half-maximal inhibitory concentration (IC50IC_{50}) is around 1.6 μM .

C646 primarily functions by competing with acetyl-CoA for the binding site on the p300 HAT enzyme. This interaction disrupts the normal acetylation of histones, particularly histone H3 and H4, leading to reduced levels of acetylated histones within the cell. Experimental setups have demonstrated that treatment with C646 can significantly decrease histone acetylation levels and inhibit the effects of other histone deacetylase inhibitors like Trichostatin A (TSA) .

C646 exhibits various biological activities, particularly in the context of inflammation and cancer. Studies have shown that it can reduce pro-inflammatory gene expression and inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activity in murine macrophages . Additionally, C646 has been reported to induce apoptosis in prostate cancer cells and enhance synaptic plasticity and fear extinction memory in animal models . Its ability to promote tau deacetylation has implications for neurodegenerative diseases, particularly Alzheimer's disease, by reducing levels of pathogenic phosphorylated tau .

C646 can be synthesized through a multi-step organic synthesis process involving pyrazolone derivatives. The specific synthetic route typically includes:

  • Formation of the pyrazolone core: This involves reacting appropriate aldehydes with hydrazine derivatives.
  • Functionalization: Subsequent steps introduce various substituents to achieve the desired chemical structure.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological assays.

The detailed synthetic pathway may vary based on specific laboratory protocols but generally follows these principles.

C646 has several applications in biochemical research, including:

  • Histone Modification Studies: As a potent inhibitor of p300/CBP HAT, C646 is used to study histone acetylation dynamics.
  • Cancer Research: Its ability to induce apoptosis in cancer cells makes it a candidate for therapeutic development.
  • Neuroscience: C646's effects on synaptic plasticity and memory formation are being explored for potential treatments of cognitive disorders.
  • Inflammatory Response Studies: It serves as a tool for investigating the role of histone acetylation in inflammation .

Research has indicated that C646 interacts specifically with p300 HAT through hydrogen bonding with key amino acid residues such as Thr1411, Tyr1467, Trp1466, and Arg1410. This specificity allows C646 to inhibit various mutants of p300 effectively, demonstrating its potential versatility in research applications .

Several compounds exhibit similar mechanisms or target histone acetyltransferases. Below is a comparison highlighting their uniqueness:

Compound NameChemical StructureTargetUnique Features
C646C24H19N3O6C_{24}H_{19}N_{3}O_{6}p300/CBP HATCell-permeable; induces apoptosis
CurcuminC21H20O6C_{21}H_{20}O_{6}Various HATsNatural compound; anti-inflammatory properties
GarcinolC21H24O5C_{21}H_{24}O_{5}p300/CBP HATNatural product; antioxidant effects
Anacardic AcidC15H26O3C_{15}H_{26}O_{3}p300/CBP HATDerived from cashew nuts; exhibits anti-cancer activity

C646 stands out due to its selective inhibition of p300/CBP HAT and its significant effects on apoptosis and memory enhancement compared to other compounds that may have broader or less specific actions.

Purity

>98% (Note: this molecule exists as a mixture of cis- and trans- isomers)

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

445.12738533 g/mol

Monoisotopic Mass

445.12738533 g/mol

Heavy Atom Count

33

Appearance

Orange to red solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

C646
4-[(4E)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

Dates

Modify: 2023-08-15
1: Yang Y, Liu K, Liang Y, Chen Y, Chen Y, Gong Y. Histone acetyltransferase
2: Oike T, Komachi M, Ogiwara H, Amornwichet N, Saitoh Y, Torikai K, Kubo N,
3: Gao XN, Lin J, Ning QY, Gao L, Yao YS, Zhou JH, Li YH, Wang LL, Yu L. A

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